

Toxicological Profile of Glycidyl Myristate and Glycidol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glycidyl myristate*

Cat. No.: B139091

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profiles of glycidol and its ester, **glycidyl myristate**. The toxicity of **glycidyl myristate** is intrinsically linked to its hydrolysis product, glycidol, a compound classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC). This document summarizes key toxicological data, including acute toxicity, carcinogenicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity. Detailed experimental methodologies for pivotal studies are outlined to provide a deeper understanding of the data's context. Metabolic pathways and mechanisms of toxicity are elucidated through diagrams to visualize the cellular interactions of these compounds. All quantitative data is presented in structured tables for comparative analysis.

Introduction

Glycidol is a small, reactive epoxide compound used as an intermediate in the chemical and pharmaceutical industries.^{[1][2]} Its presence as a contaminant in some refined edible oils in the form of glycidyl fatty acid esters has raised significant health concerns.^{[3][4]} **Glycidyl myristate**, an ester of glycidol and myristic acid, is representative of these esters. The primary toxicological concern for glycidyl esters is their potential hydrolysis to glycidol in the gastrointestinal tract, leading to systemic exposure to this genotoxic carcinogen.^{[3][4]} This

guide aims to provide a detailed toxicological reference for professionals involved in research, drug development, and safety assessment.

Toxicological Profile of Glycidol

Glycidol has been extensively studied, and a considerable amount of toxicological data is available. It is a direct-acting alkylating agent, meaning it can react with cellular macromolecules like DNA without metabolic activation.[\[1\]](#)[\[2\]](#)

Acute Toxicity

Glycidol exhibits moderate acute toxicity via oral and inhalation routes. Dermal toxicity is comparatively lower.[\[5\]](#)[\[6\]](#)

Table 1: Acute Toxicity of Glycidol

Species	Route of Administration	Value	Reference
Rat	Oral (LD50)	420 - 463.8 mg/kg	[6] [7]
Mouse	Oral (LD50)	431 mg/kg	[7]
Rabbit	Dermal (LD50)	1980 mg/kg	[5]
Rat	Inhalation (LC50)	580 ppm (8 hours)	[5]
Mouse	Inhalation (LC50)	450 ppm (4 hours)	[5]

Carcinogenicity

Glycidol is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies.[\[8\]](#) Oral administration of glycidol has been shown to induce tumors at multiple sites in both rats and mice.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 2: Carcinogenicity of Glycidol in 2-Year Gavage Studies

Species	Sex	Dose Levels (mg/kg/day)	Target Organs for Neoplasms	Reference
F344/N Rats	Male	37.5, 75	Tunica vaginalis (mesothelioma), Mammary gland (fibroadenoma), Brain (gliomas), Forestomach, Intestine, Skin, Zymbal gland, Thyroid gland	[8] [10]
F344/N Rats	Female	37.5, 75	Mammary gland (fibroadenoma, adenocarcinoma), Brain (gliomas), Oral mucosa, Forestomach, Clitoral gland, Thyroid gland, Leukemia	[8] [10]
B6C3F1 Mice	Male	25, 50	Forestomach, Harderian gland, Liver, Lung, Skin	[9]
B6C3F1 Mice	Female	25, 50	Forestomach, Harderian gland, Mammary gland, Subcutaneous tissue	[9]

Genotoxicity

Glycidol is a well-established genotoxic agent, demonstrating positive results in a wide range of in vitro and in vivo assays. Its epoxide ring is highly reactive and can directly alkylate DNA, leading to mutations.[\[1\]](#)[\[11\]](#)[\[12\]](#)

Table 3: Genotoxicity of Glycidol

Assay	Test System	Metabolic Activation	Result	Reference
Ames Test	Salmonella typhimurium (TA98, TA1535)	With and Without	Positive	[12]
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	With and Without	Positive	[11]
Micronucleus Test	Mouse Bone Marrow	N/A (in vivo)	Negative	[11]
Comet Assay	L5178Y cells	With and Without	Positive	[12]

Reproductive and Developmental Toxicity

Glycidol has been shown to adversely affect reproductive parameters in male rodents, including testicular atrophy and reduced sperm count and motility.[\[5\]](#) Developmental toxicity studies have shown increased resorptions and fetal anomalies when administered during gestation.[\[13\]](#)

Table 4: Reproductive and Developmental Toxicity of Glycidol

Species	Effect	NOAEL/LOAEL	Reference
Rat (Male)	Reduced sperm count and motility	LOAEL: 100 mg/kg/day	[5]
Mouse (Female)	Increased resorptions and fetal anomalies	LOAEL: 250 mg/kg (single dose post-mating)	[13]

Neurotoxicity

Neurotoxic effects have been observed in studies with glycidol. In a 13-week oral gavage study, cerebellar necrosis was reported in rats.[\[14\]](#) Another study showed that glycidol exposure in adult rats induced axonopathy.[\[15\]](#) A NOAEL for neurotoxicity in offspring of rats exposed during gestation and lactation was determined to be 100 ppm in drinking water (equivalent to 18.5 mg/kg body weight/day).[\[14\]](#)

Toxicological Profile of Glycidyl Myristate

Specific toxicological data for **glycidyl myristate** is scarce. The primary assumption in risk assessment is that glycidyl esters are hydrolyzed in the gastrointestinal tract, releasing glycidol.[\[3\]](#)[\[4\]](#) Therefore, the toxicity of **glycidyl myristate** is largely inferred from that of glycidol. Studies on related compounds like myristyl myristate suggest low acute toxicity.[\[4\]](#)[\[16\]](#) However, the genotoxic and carcinogenic potential of the released glycidol remains the main concern.

Table 5: Acute Toxicity of a Related Compound (Myristyl Myristate)

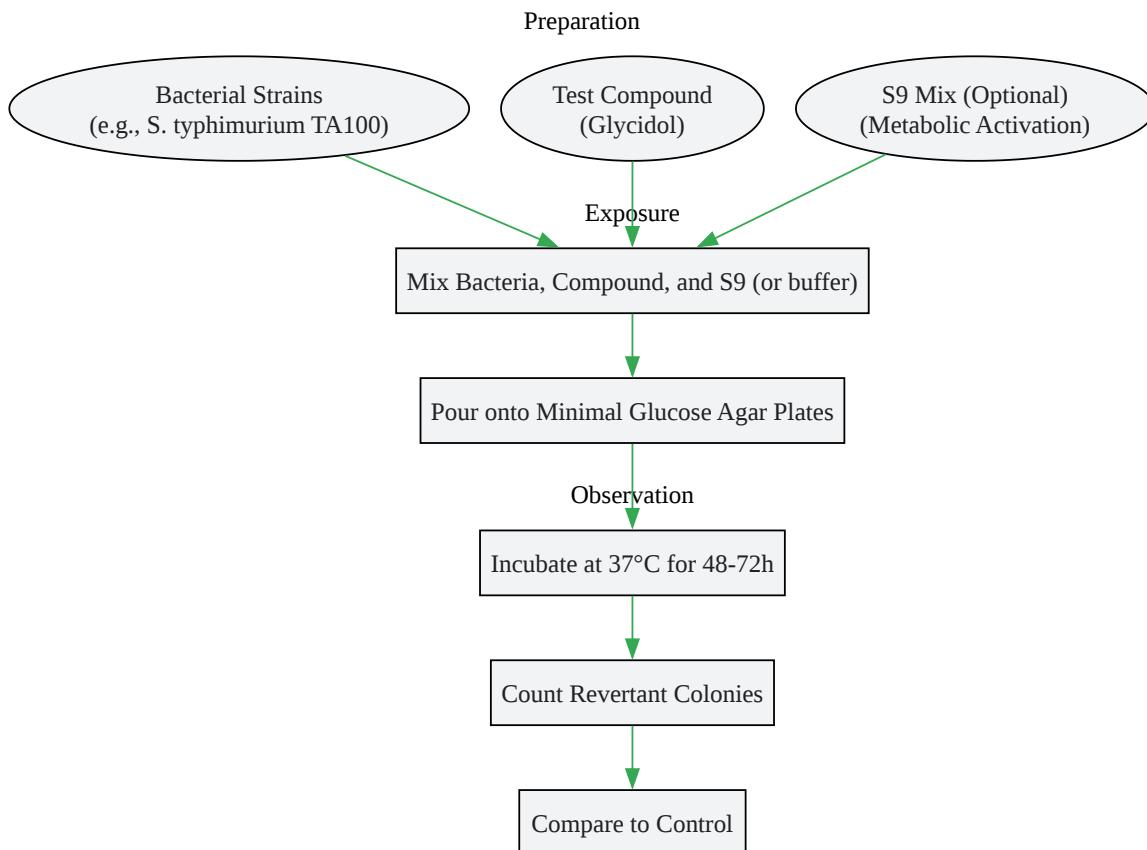
Species	Route of Administration	Value	Reference
Rat	Oral (LD50)	> 14.4 g/kg	[17]
Rabbit	Dermal (LD50)	> 5 g/kg	[16]

Experimental Protocols

NTP 2-Year Gavage Carcinogenicity Study of Glycidol (NTP TR-374)

This study was fundamental in establishing the carcinogenicity of glycidol.[\[8\]](#)

- Test Substance: Glycidol (94% pure) in distilled water.
- Animals: F344/N rats and B6C3F1 mice, 50 of each sex per group.
- Administration: Gavage, 5 days per week for 103 weeks.
- Dose Levels:


- Rats: 0, 37.5, or 75 mg/kg/day.
- Mice: 0, 25, or 50 mg/kg/day.
- Observations: Animals were observed twice daily for clinical signs. Body weights were recorded weekly for the first 13 weeks and then monthly. At the end of the study, a complete necropsy was performed on all animals. Histopathological examinations were conducted on all major tissues and organs and any gross lesions.

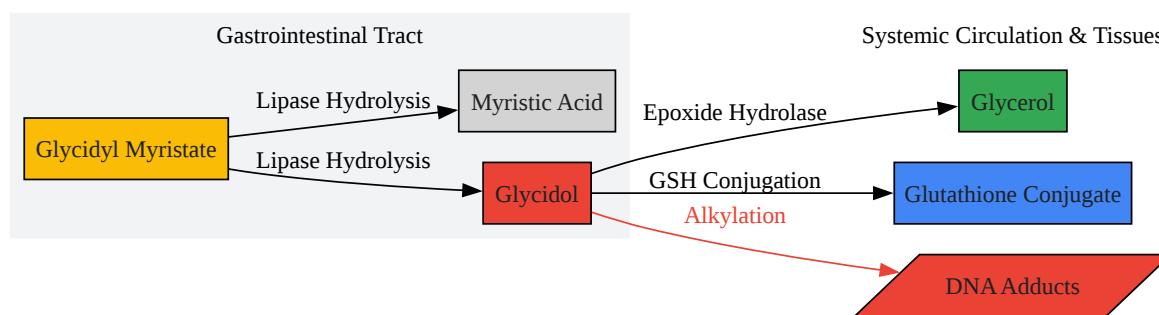
Workflow for the NTP 2-Year Carcinogenicity Study.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[[18](#)]

- Test Strains: *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535) that are auxotrophic for histidine (cannot synthesize it).
- Principle: The assay measures the ability of a test substance to induce reverse mutations (reversions) in the histidine gene, allowing the bacteria to grow on a histidine-deficient medium.
- Procedure:
 - The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
 - A small amount of histidine is added to the medium to allow for a few cell divisions, which is necessary for mutations to be fixed.
 - The mixture is plated on a minimal agar medium lacking histidine.
 - The plates are incubated for 48-72 hours.
 - The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[[18](#)][[19](#)]

[Click to download full resolution via product page](#)

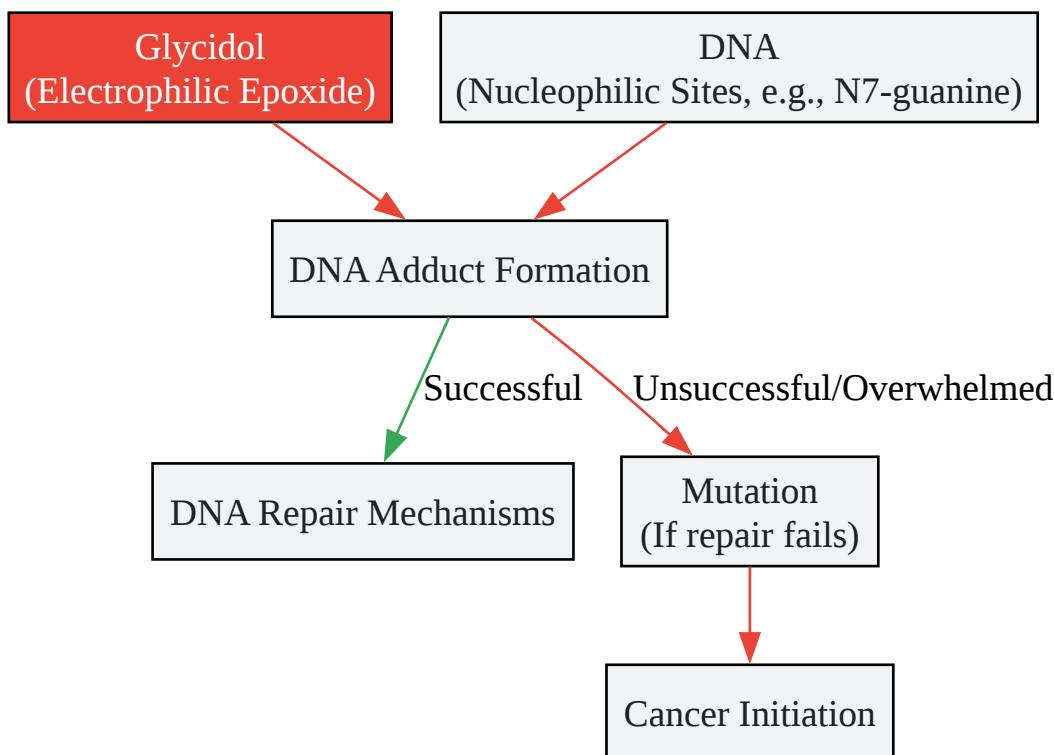

General workflow for the Ames Test.

Metabolism and Mechanism of Toxicity

Metabolism of Glycidyl Myristate and Glycidol

Glycidyl myristate is presumed to be hydrolyzed by lipases in the gastrointestinal tract to yield myristic acid and free glycidol.[3] Glycidol is then absorbed and undergoes further metabolism. The primary metabolic pathways for glycidol are:

- Hydrolysis: Epoxide hydrolases can open the epoxide ring to form glycerol, which can then enter endogenous metabolic pathways.[2][9]
- Glutathione Conjugation: Glycidol can be detoxified by conjugation with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases.[13]



[Click to download full resolution via product page](#)

Metabolic fate of **Glycidyl Myristate** and Glycidol.

Mechanism of Genotoxicity and Carcinogenicity

The primary mechanism of glycidol's toxicity is its ability to act as an alkylating agent. The strained epoxide ring is susceptible to nucleophilic attack by cellular macromolecules, including DNA. This leads to the formation of DNA adducts, which, if not repaired, can lead to mutations during DNA replication and ultimately contribute to the initiation of cancer.[1][20]

[Click to download full resolution via product page](#)

Signaling pathway of Glycidol-induced genotoxicity.

Conclusion

The toxicological profile of glycidol is well-characterized, indicating that it is a multi-site, genotoxic carcinogen in animals. The primary health concern associated with **glycidyl myristate** and other glycidyl esters is their potential to release glycidol upon ingestion. While specific toxicological data for **glycidyl myristate** is limited, a conservative approach assumes its toxicity is driven by the liberated glycidol. This guide provides essential data and context for researchers and professionals to understand and assess the risks associated with these compounds. Further research into the bioavailability of glycidol from its various esters would be beneficial for more precise risk assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 3. DNA adduct formation by allyl glycidyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Final Report on the Safety Assessment of Myristyl Myristate and Isopropyl Myristate | Semantic Scholar [semanticscholar.org]
- 5. mhw.go.jp [mhw.go.jp]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Abstract for TR-374 [ntp.niehs.nih.gov]
- 9. Glycidol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Carcinogenicity of glycidol in F344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genotoxicity studies of glycidol fatty acid ester (glycidol linoleate) and glycidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetic Toxicity Test of Glycidol by Ames, Micronucleus, Comet Assays and Microarray Analysis -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 13. publications.iarc.who.int [publications.iarc.who.int]
- 14. academic.oup.com [academic.oup.com]
- 15. Glycidol induces axonopathy and aberrations of hippocampal neurogenesis affecting late-stage differentiation by exposure to rats in a framework of 28-day toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 17. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 18. microbiologyinfo.com [microbiologyinfo.com]
- 19. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of formation of adducts from reactions of glycidaldehyde with 2'-deoxyguanosine and/or guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Toxicological Profile of Glycidyl Myristate and Glycidol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b139091#toxicological-profile-of-glycidyl-myristate-and-glycidol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com